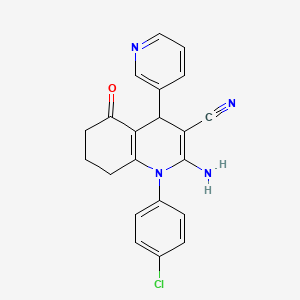![molecular formula C21H14N2O5 B11535168 2-[3-(acetylamino)naphthalen-2-yl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11535168.png)
2-[3-(acetylamino)naphthalen-2-yl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-ACETAMIDONAPHTHALEN-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an acetamido group attached to a naphthalene ring, a dihydroisoindole moiety, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ACETAMIDONAPHTHALEN-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID typically involves multistep organic reactions. One common approach is to start with the naphthalene derivative, which undergoes acylation to introduce the acetamido group. This is followed by cyclization reactions to form the dihydroisoindole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-ACETAMIDONAPHTHALEN-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(3-ACETAMIDONAPHTHALEN-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-(3-ACETAMIDONAPHTHALEN-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets. This can lead to the modulation of biochemical pathways and physiological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Acetylaminonaphthalin: Ein einfacheres Analogon, dem die Phthalimid- und Carbonsäuregruppen fehlen.
Phthalimid: Fehlen die Naphthalin- und Acetylaminogruppen, aber es teilt die Kernphthalimidstruktur.
Naphthochinone: Oxidierte Derivate von Naphthalin mit verschiedenen funktionellen Gruppen.
Einzigartigkeit
2-[3-(Acetylamino)naphthalen-2-yl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carbonsäure ist aufgrund seiner Kombination funktioneller Gruppen einzigartig, die es ihm ermöglichen, an einer Vielzahl von chemischen Reaktionen teilzunehmen und mit verschiedenen biologischen Zielstrukturen zu interagieren. Dies macht sie zu einer vielseitigen Verbindung für Forschung und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C21H14N2O5 |
|---|---|
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
2-(3-acetamidonaphthalen-2-yl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C21H14N2O5/c1-11(24)22-17-9-12-4-2-3-5-13(12)10-18(17)23-19(25)15-7-6-14(21(27)28)8-16(15)20(23)26/h2-10H,1H3,(H,22,24)(H,27,28) |
InChI-Schlüssel |
QDAMBXGYACXLJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=CC=CC=C2C=C1N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(decyloxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11535091.png)

![2-Bromo-4-chloro-6-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11535106.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11535115.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11535116.png)
![N-(2-fluorophenyl)-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11535118.png)
![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11535130.png)
![1-[4-(4-bromophenyl)-3'-(4-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11535138.png)

![4-Chloro-2-[(E)-[(2,5-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11535153.png)
![2-[(E)-({2-[(5-chloro-2,4-dinitrophenyl)amino]phenyl}imino)methyl]-4-nitrophenol](/img/structure/B11535155.png)
![4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11535156.png)
![2-[4-(dimethylamino)phenyl]-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11535163.png)
